molecular formula C6H5ClNaO B072343 Sodium 4-chlorophenolate CAS No. 1193-00-6

Sodium 4-chlorophenolate

Cat. No.: B072343
CAS No.: 1193-00-6
M. Wt: 151.54 g/mol
InChI Key: MXJBIALFHGDUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-chlorophenolate is a chemical compound with the molecular formula C₆H₄ClNaO. It is the sodium salt of 4-chlorophenol and is commonly used in various industrial and pharmaceutical applications. This compound is known for its antibacterial and antifungal properties, making it useful in a range of applications from disinfectants to preservatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenolate is typically synthesized by the reaction of 4-chlorophenol with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{ClONa} + \text{H}_2\text{O} ] In this reaction, 4-chlorophenol is dissolved in an alkaline solution, and sodium hydroxide is added to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chlorophenol and sodium hydroxide are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium 4-chlorophenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This compound targets various molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

  • Sodium 2-chlorophenolate
  • Sodium 3-chlorophenolate
  • Sodium 4-bromophenolate

Comparison: Sodium 4-chlorophenolate is unique due to its specific chlorine substitution at the para position, which imparts distinct chemical and biological properties. Compared to sodium 2-chlorophenolate and sodium 3-chlorophenolate, the para-substitution in this compound results in different reactivity and antimicrobial efficacy. Sodium 4-bromophenolate, on the other hand, has a bromine atom instead of chlorine, which can lead to variations in its chemical behavior and applications .

Properties

CAS No.

1193-00-6

Molecular Formula

C6H5ClNaO

Molecular Weight

151.54 g/mol

IUPAC Name

sodium;4-chlorophenolate

InChI

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;

InChI Key

MXJBIALFHGDUPE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]

SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1O)Cl.[Na]

1193-00-6

Related CAS

106-48-9 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A large batch of sodium p-chlorophenoxide salt was prepared by the reaction of 529.4 grams (4.12 moles) of p-chlorophenol with 99.0 grams (4.12 moles) of sodium hydride in THF at room temperature. A light yellow solution was obtained after 2 hours. A sample of the salt was neutralized with HCl and analyzed. The analysis showed 100% p-chlorophenol.
Quantity
529.4 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium p-chlorophenoxide salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chlorophenolate
Reactant of Route 2
Sodium 4-chlorophenolate
Reactant of Route 3
Sodium 4-chlorophenolate
Reactant of Route 4
Reactant of Route 4
Sodium 4-chlorophenolate
Reactant of Route 5
Sodium 4-chlorophenolate
Reactant of Route 6
Sodium 4-chlorophenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.